molecular formula C20H18ClN3O3S B2367277 4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide CAS No. 727689-17-0

4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2367277
CAS No.: 727689-17-0
M. Wt: 415.89
InChI Key: MFSNHEUDNLWCOL-UHFFFAOYSA-N
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Description

4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a sulfonylamino group attached to a chlorophenyl ring, a pyridin-2-ylmethyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzenesulfonyl chloride with an amine derivative, followed by the introduction of the pyridin-2-ylmethyl group. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced catalytic systems to enhance the efficiency and yield of the reaction. The use of recoverable catalysts, low reaction times, and eco-friendly processes are emphasized to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted benzamide derivatives.

Scientific Research Applications

4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The sulfonylamino group and the pyridin-2-ylmethyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide include other benzamide derivatives with varying substituents on the phenyl and pyridine rings. Examples include:

  • 4-[[(3-bromophenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide
  • 4-[[(3-methylphenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-17-4-3-6-19(12-17)28(26,27)24-13-15-7-9-16(10-8-15)20(25)23-14-18-5-1-2-11-22-18/h1-12,24H,13-14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSNHEUDNLWCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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